2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[(3-cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4S2/c13-7-9-3-1-5-15-11(9)17-18-12-10(8-14)4-2-6-16-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSBEPZYGVMTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SSC2=C(C=CC=N2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine-2-thiol with 3-cyanopyridine-2-thiolate under oxidative conditions . The reaction is carried out in the presence of an oxidizing agent such as iodine or hydrogen peroxide, which facilitates the formation of the disulfide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile involves its ability to form and break disulfide bonds. This property allows it to interact with proteins and other biomolecules that contain cysteine residues, thereby affecting their structure and function . The compound can modulate various molecular targets and pathways, including those involved in redox regulation and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to the pyridine-3-carbonitrile family, which is extensively studied for its pharmacological and material science applications. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Pyridine-3-carbonitrile Derivatives
Key Findings and Trends
Disulfide Bond Uniqueness : The target compound’s disulfide bridge distinguishes it from most analogs, which typically feature single sulfur linkages (e.g., sulfanyl or sulfonyl groups). This disulfide bond may enable reversible cleavage under reducing conditions, a property absent in analogs like the chlorophenyl-trifluoromethyl derivative .
Biological Activity: Compounds with fused rings (e.g., pyrano[3,2-c]pyridines in ) exhibit cytotoxicity via apoptosis induction, likely due to planar structures intercalating with DNA . Antibacterial activity in dichlorothiophenyl derivatives () correlates with electron-withdrawing groups enhancing membrane penetration .
Synthetic Accessibility :
- The Thorpe-Ziegler cyclization () and mixed anhydride methods () are common for pyridine-3-carbonitrile derivatives. The target compound’s synthesis likely involves oxidative coupling of thiol precursors, given its disulfide bond .
Biological Activity
The compound 2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile is a member of the pyridine and nitrile family, notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula: C₉H₆N₄S₂
- Molecular Weight: 218.29 g/mol
- IUPAC Name: this compound
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity: Compounds with disulfide bonds often demonstrate antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties: Pyridine derivatives have been studied for their ability to inhibit bacterial growth and may serve as potential antimicrobial agents.
- Enzyme Inhibition: Certain pyridine-based compounds act as inhibitors for various enzymes, including carbonic anhydrases and kinases, which are critical in cancer progression and other diseases.
Antioxidant Activity
A study investigating the antioxidant potential of related compounds found that disulfide-containing pyridines showed significant free radical scavenging activity. This suggests that this compound may possess similar properties, contributing to its therapeutic applications in oxidative stress-related conditions.
Antimicrobial Activity
In vitro studies have demonstrated that pyridine derivatives exhibit antimicrobial activity against a range of pathogens. For instance, a derivative similar to this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. This highlights its potential as an antimicrobial agent.
Enzyme Inhibition
Research has shown that certain pyridine compounds can effectively inhibit carbonic anhydrase isoforms, which are implicated in various diseases, including glaucoma and cancer. The inhibitory effects on these enzymes suggest that this compound could be explored further for therapeutic applications in enzyme-related disorders.
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Antioxidant Potential | Demonstrated significant radical scavenging activity in disulfide-containing pyridines. |
| Study 2 : Antimicrobial Efficacy | Showed inhibition of bacterial growth in E. coli and S. aureus. |
| Study 3 : Enzyme Inhibition | Identified effective inhibition of carbonic anhydrase isoforms with potential implications in cancer therapy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
